![molecular formula C10H12F3NO2 B13049235 (1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13049235.png)
(1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL is a chiral compound with significant applications in various fields such as chemistry, biology, and medicine. The presence of the trifluoromethoxy group imparts unique properties to the compound, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzaldehyde.
Reduction: The precursor undergoes reduction to form the corresponding alcohol.
Amination: The alcohol is then subjected to amination to introduce the amino group.
Chiral Resolution: The final step involves chiral resolution to obtain the desired (1S,2S) enantiomer.
Industrial Production Methods
Industrial production methods for this compound often involve the use of advanced techniques such as flow microreactors, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions include various substituted alcohols, amines, and ketones, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
(1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is involved in the development of drugs targeting specific receptors and enzymes.
Industry: The compound finds applications in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity, leading to its effectiveness in various biological processes. The compound can modulate signaling pathways and biochemical reactions, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol: This compound is a key intermediate for the synthesis of aprepitant, a potent human neurokinin-1 receptor antagonist.
(2S)-2-[3-(trifluoromethoxy)phenyl]propan-1-ol: Another similar compound with applications in pharmaceutical and agrochemical research.
Uniqueness
The uniqueness of (1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL lies in its specific stereochemistry and the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties. These properties enhance its stability, lipophilicity, and binding affinity, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C10H12F3NO2 |
|---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-[3-(trifluoromethoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H12F3NO2/c1-6(15)9(14)7-3-2-4-8(5-7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9+/m0/s1 |
InChI Key |
YZTCEJIOHNBDFP-IMTBSYHQSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC(=CC=C1)OC(F)(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)OC(F)(F)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


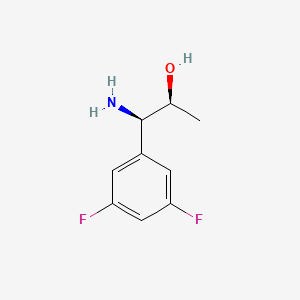
![6-(Trifluoromethyl)benzo[B]thiophene-7-carbonitrile 1,1-dioxide](/img/structure/B13049158.png)
![(1R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13049166.png)
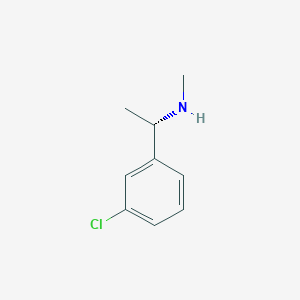


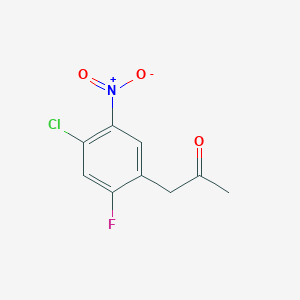
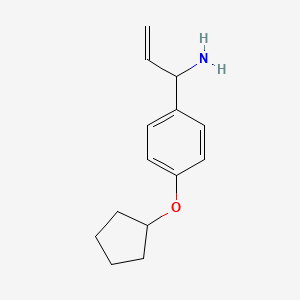
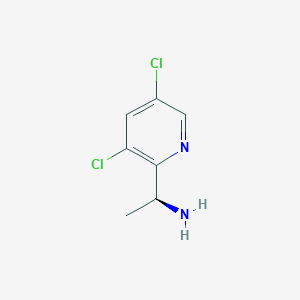
![8-(2,2-Dimethoxyethyl)-2-(methylthio)pyrido[2,3-D]pyrimidin-7(8H)-one](/img/structure/B13049209.png)
![Ethyl 2-(trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylate](/img/structure/B13049215.png)



